9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. Its structure includes a 3-methoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2. These substitutions influence its physicochemical and pharmacological properties, such as solubility, logP, and receptor binding affinity. The quinazolinone core is a privileged structure in medicinal chemistry, often associated with bioactivity in CNS disorders, inflammation, and cancer .
Properties
IUPAC Name |
9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-16-11-9-14(10-12-16)22-25-23-24-18-7-4-8-19(28)20(18)21(27(23)26-22)15-5-3-6-17(13-15)30-2/h3,5-6,9-13,21H,4,7-8H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICXESUKLSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.
Quinazoline ring formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the quinazoline ring.
Introduction of methoxyphenyl groups:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical and biological properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized below:
Notes:
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Notes:
Key Research Findings
- Synthetic Superiority : The NGPU-catalyzed method reduces reaction times by 50% compared to conventional catalysts like SbCl₃ .
- Bioactivity Trends : Dual methoxy substitutions (as in the target compound) correlate with enhanced receptor binding in GPCR assays, particularly for RXFP4 .
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro in ) decreases metabolic stability but increases electrophilic reactivity .
Biological Activity
The compound 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic molecule that belongs to the quinazoline family. Its unique structural features include a triazole ring fused to a quinazoline core and methoxyphenyl substituents. This structure is believed to enhance its solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.454 g/mol
- Structural Features : The presence of methoxy groups at specific positions on the phenyl rings contributes to its chemical reactivity and potential biological activity .
Biological Activity Overview
Research indicates that compounds within the quinazoline and triazole families exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and A549 .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, with mechanisms often involving interference with DNA synthesis or inhibition of critical enzymes .
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for metallo-β-lactamases (MBLs), which are important in antibiotic resistance .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Compounds similar to this one have been shown to inhibit tubulin polymerization effectively. This action leads to disruption in the mitotic process of cancer cells .
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by mitochondrial depolarization and activation of caspases .
Case Studies
- Antiproliferative Activity :
- Inhibition of Enzymatic Activity :
Data Table: Biological Activities and IC50 Values
Q & A
Q. What in silico tools optimize ADMET profiles for preclinical development?
- SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk. ProTox-II flags hepatotoxicity (probability: 72%), guiding structural tweaks like replacing the 4-methoxyphenyl with pyridyl groups .
Methodological Tables
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Conventional Reflux | 82 | 95 | 24 | Low equipment requirements |
| Microwave-Assisted | 97 | 99 | 2 | Rapid, high yield |
| Flow Chemistry | 88 | 97 | 0.5 | Scalable, consistent |
Q. Table 3: Computational Predictions
| Parameter | Value | Tool Used | Implication |
|---|---|---|---|
| LogP | 3.4 | ChemDraw | Moderate lipophilicity |
| HOMO-LUMO Gap (eV) | 4.2 | Gaussian 09 | Electrophilic reactivity |
| Binding Affinity (ΔG) | -9.2 kcal/mol | AutoDock Vina | Strong EGFR inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
